molecular formula C24H28N2O6 B2764032 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide CAS No. 851403-74-2

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2764032
CAS No.: 851403-74-2
M. Wt: 440.496
InChI Key: VPDDLMAOCQTQHR-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide is a synthetic organic compound with a complex structure that includes a quinoline core and multiple methoxy and ethoxy functional groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid like hydrochloric acid or sulfuric acid.

    Ethylation of the Benzamide: The ethoxy groups are introduced through an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the ethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The methoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its antagonistic effects on ionotropic glutamate receptors.

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: Used in neuroscience research for its effects on neurotransmitter systems.

Uniqueness

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-diethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

CAS No.

851403-74-2

Molecular Formula

C24H28N2O6

Molecular Weight

440.496

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide

InChI

InChI=1S/C24H28N2O6/c1-5-31-19-8-7-15(14-21(19)32-6-2)23(27)25-12-11-16-13-17-18(29-3)9-10-20(30-4)22(17)26-24(16)28/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

VPDDLMAOCQTQHR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)OCC

solubility

not available

Origin of Product

United States

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